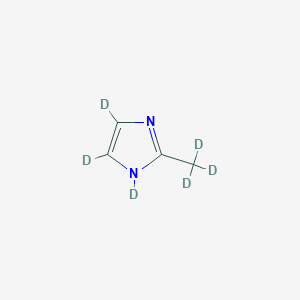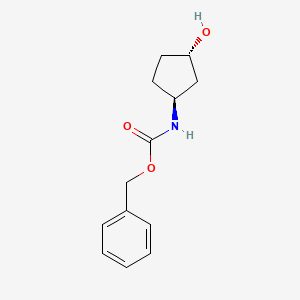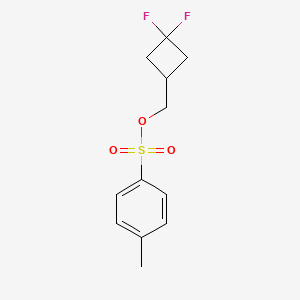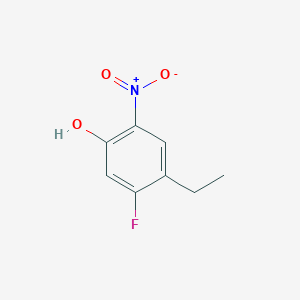
Methyl azepane-4-carboxylate hydrochloride
Vue d'ensemble
Description
Methyl azepane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 . Its molecular weight is 193.67 g/mol . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Methyl azepane-4-carboxylate hydrochloride is represented by the SMILES notationCOC(=O)C1CCCNCC1.Cl . Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl azepane-4-carboxylate hydrochloride include a molecular weight of 193.67 g/mol . The compound has a flash point of 108 °C . Unfortunately, information on its density, boiling point, and melting point is not available .Applications De Recherche Scientifique
Pharmacological Significance
Azepane-based motifs, including derivatives like Methyl azepane-4-carboxylate hydrochloride, are of significant interest in drug discovery due to their structural diversity and potential in therapeutic applications. These compounds have been investigated for their applications across a wide range of therapeutic areas. More than 20 azepane-based drugs have been approved by the FDA, showcasing their importance in treating various diseases. The therapeutic applications of these compounds span anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents, along with being utilized as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant drugs among others. The ongoing research aims at developing new, less toxic, and cost-effective azepane-containing analogs with high activity levels against numerous diseases. Additionally, structure-activity relationship (SAR) and molecular docking studies are instrumental in the discovery of potential bioactive compounds, indicating the importance of methyl azepane-4-carboxylate hydrochloride in medicinal chemistry research for designing and developing powerful new drugs with reduced toxicity (Gao-Feng Zha et al., 2019).
Chemical and Biological Properties
The review of the synthesis, reactions, and biological properties of seven-membered heterocyclic compounds, including azepine, azepane, and azepinone, underscores the pharmacological and therapeutic implications of these structures. Azepane and its derivatives have been the subject of extensive research over the last fifty years, highlighting their significant role in drug development. The synthesis and reaction mechanisms often involve the ring expansion of five or six-membered compounds through various methods, including thermal, photochemical, and microwave irradiation. Despite the considerable progress in synthesizing and understanding the chemical properties of these compounds, their biological applications remain an area ripe for exploration. This suggests that N-containing seven-membered heterocycles, likely including methyl azepane-4-carboxylate hydrochloride, still offer much potential for further research and development in medicinal chemistry (Manvinder Kaur et al., 2021).
Mécanisme D'action
Target of Action
It is known that aziridines, which are structurally similar to azepanes, are widely used in the synthesis of biologically active molecules . Therefore, it can be inferred that Methyl azepane-4-carboxylate hydrochloride may also interact with biological targets to exert its effects.
Mode of Action
Aziridines, which are structurally similar, undergo nucleophilic ring opening reactions . These reactions have gained importance in the synthesis of nitrogen-containing biologically active molecules . It’s plausible that Methyl azepane-4-carboxylate hydrochloride may also undergo similar reactions, leading to changes in its targets.
Biochemical Pathways
Aziridines are known to be used in the synthesis of various biologically and pharmaceutically important drugs . Therefore, it can be inferred that Methyl azepane-4-carboxylate hydrochloride may also affect similar biochemical pathways.
Result of Action
It is known that the compound can be used to prepare other compounds, such as methyl 1-(2-chloro-5-(3-methoxypropyl)pyridin-3-yl)azepane-4-carboxylate . This suggests that it may have a role in chemical synthesis.
Propriétés
IUPAC Name |
methyl azepane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-3-2-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTUQTYCQFEQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl azepane-4-carboxylate hydrochloride | |
CAS RN |
1383132-15-7 | |
| Record name | methyl azepane-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



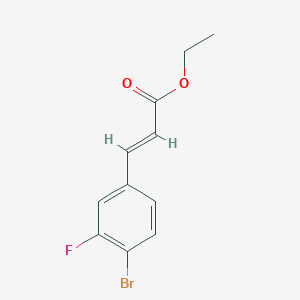



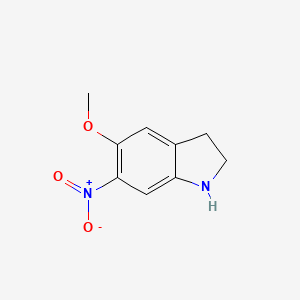
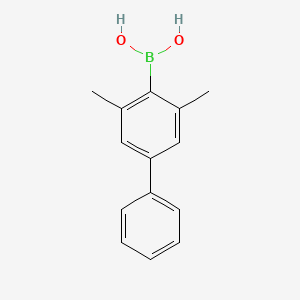
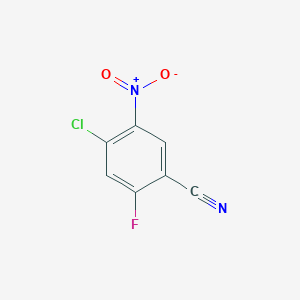
![N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide](/img/structure/B1429233.png)
